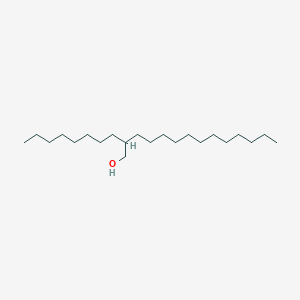
2-Octyl-1-tetradecanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Octyltetradecan-1-ol is a long-chain fatty alcohol with the molecular formula C22H46O. It is a colorless, oily liquid that is sparingly soluble in chloroform and slightly soluble in methanol . This compound is used in various industrial applications, including cosmetics and personal care products, due to its emollient properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Octyltetradecan-1-ol can be synthesized through the reduction of the corresponding fatty acid or ester. One common method involves the hydrogenation of 2-octyltetradecanoic acid using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .
Industrial Production Methods: In industrial settings, 2-Octyltetradecan-1-ol is produced through the catalytic hydrogenation of fatty acids derived from natural sources like coconut oil or palm oil. The process typically involves the use of a nickel catalyst at elevated temperatures and pressures to achieve high yields .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Octyltetradecan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products Formed:
- Oxidation: 2-Octyltetradecanoic acid
- Reduction: 2-Octyltetradecane
- Substitution: 2-Octyltetradecyl chloride or bromide
Wissenschaftliche Forschungsanwendungen
2-Octyltetradecan-1-ol has a wide range of applications in scientific research and industry:
Wirkmechanismus
The mechanism of action of 2-Octyltetradecan-1-ol primarily involves its interaction with lipid membranes. As a long-chain fatty alcohol, it integrates into lipid bilayers, enhancing membrane fluidity and permeability. This property makes it an effective emollient and stabilizer in various formulations .
Vergleich Mit ähnlichen Verbindungen
- Octadecan-1-ol
- Hexadecan-1-ol
- Dodecan-1-ol
Comparison: 2-Octyltetradecan-1-ol is unique due to its longer carbon chain, which imparts distinct physical and chemical properties compared to shorter-chain fatty alcohols. For instance, it has a higher boiling point and lower solubility in water, making it more suitable for specific industrial applications .
Biologische Aktivität
2-Octyl-1-tetradecanol, a long-chain alcohol, is increasingly studied for its biological activities and potential applications in various fields, including pharmaceuticals and cosmetics. This compound is structurally characterized by an octyl group attached to a tetradecanol backbone, which influences its solubility and interaction with biological membranes. Understanding its biological activity is crucial for harnessing its potential benefits.
This compound has the following chemical properties:
- Molecular Formula : C_{22}H_{46}O
- Molecular Weight : 342.62 g/mol
- Appearance : Colorless to pale yellow liquid
- Solubility : Soluble in organic solvents; limited solubility in water
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antioxidant Properties
- Studies have indicated that long-chain alcohols like this compound exhibit antioxidant properties. The compound can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is particularly relevant in preventing lipid peroxidation, which is a significant factor in cellular damage and aging.
-
Antimicrobial Activity
- Research has shown that this compound possesses antimicrobial properties against various bacteria and fungi. Its mechanism involves disrupting microbial membranes, leading to cell lysis. This property makes it a candidate for use in topical antiseptics and preservative formulations.
-
Cell Membrane Interaction
- The hydrophobic nature of this compound allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property can influence drug delivery systems, enhancing the absorption of therapeutic agents across cell membranes.
Antioxidant Activity
A study conducted by researchers at MDPI investigated the antioxidant efficiency of various long-chain alcohols, including this compound. The results indicated that the compound effectively reduced oxidative stress markers in vitro, demonstrating its potential as a natural antioxidant in food and cosmetic applications .
Antimicrobial Efficacy
In another study published in the Journal of Applied Microbiology, this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed a significant reduction in bacterial viability upon exposure to varying concentrations of the alcohol, suggesting its potential as an antimicrobial agent .
Table 1: Summary of Biological Activities
Eigenschaften
IUPAC Name |
2-octyltetradecan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46O/c1-3-5-7-9-11-12-13-14-16-18-20-22(21-23)19-17-15-10-8-6-4-2/h22-23H,3-21H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFYEUWTOFTMPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCC)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














